![molecular formula C26H19N3O5S B4072408 4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4072408.png)
4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
4-[oxo(phenyl)acetyl]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide, commonly known as OP-PB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OP-PB belongs to the family of benzamides and is synthesized through a multistep process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of OP-PB involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of cancer and inflammation. OP-PB inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme that is upregulated in cancer and inflammation, leading to the production of prostaglandins. OP-PB also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
OP-PB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. OP-PB has also been found to reduce the proliferation and migration of cancer cells by inhibiting the activity of COX-2 and NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
OP-PB has several advantages for lab experiments. It is a potent inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these proteins in cancer and inflammation. OP-PB is also relatively stable and can be easily synthesized in the laboratory. However, OP-PB has certain limitations, such as its poor solubility in water and low bioavailability. These limitations can affect the efficacy of OP-PB in vivo and limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on OP-PB. One area of research is the development of more potent and selective inhibitors of COX-2 and NF-κB. Another area of research is the development of novel drug delivery systems that can improve the bioavailability of OP-PB. Additionally, further studies are needed to investigate the safety and efficacy of OP-PB in vivo and to explore its potential therapeutic applications in various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, OP-PB is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It exhibits anti-inflammatory, antitumor, and antifibrotic properties and has been shown to inhibit the activity of COX-2 and NF-κB. While OP-PB has several advantages for lab experiments, it also has certain limitations that need to be addressed. Further research is needed to explore the potential therapeutic applications of OP-PB and to develop more potent and selective inhibitors of COX-2 and NF-κB.
Wissenschaftliche Forschungsanwendungen
OP-PB has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antifibrotic properties. OP-PB has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models, making it a promising candidate for cancer treatment and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
4-(2-oxo-2-phenylacetyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5S/c30-24(18-6-2-1-3-7-18)25(31)19-9-11-20(12-10-19)26(32)28-21-13-15-22(16-14-21)35(33,34)29-23-8-4-5-17-27-23/h1-17H,(H,27,29)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTFZLVUMNCGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[oxo(phenyl)acetyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4072325.png)
![N-ethyl-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4072336.png)
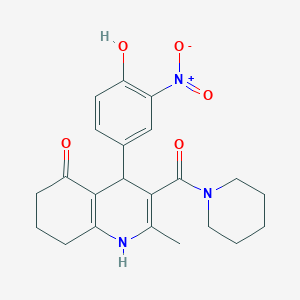
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4072348.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4072363.png)
![N-[4-(acetylamino)phenyl]-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B4072369.png)
![N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4072377.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(2-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B4072383.png)
![N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide](/img/structure/B4072385.png)
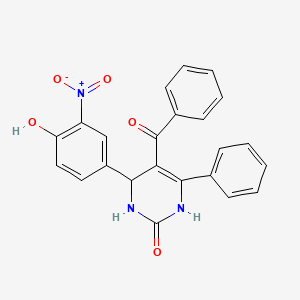
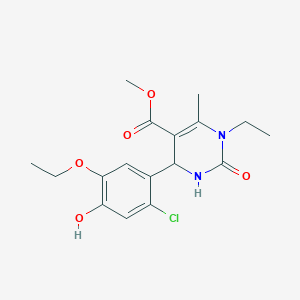
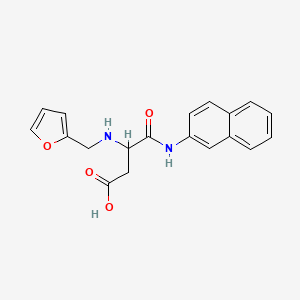
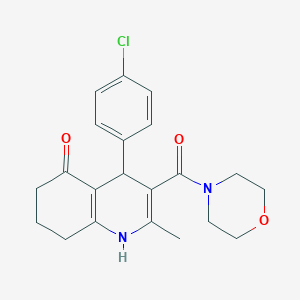
![N-(sec-butyl)-2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4072426.png)